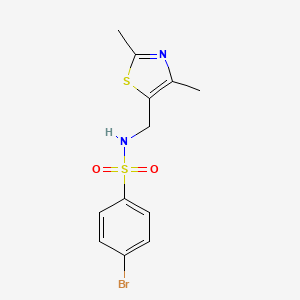

4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

4-bromo-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2S2/c1-8-12(18-9(2)15-8)7-14-19(16,17)11-5-3-10(13)4-6-11/h3-6,14H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNAPKRACBVTMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions.

Sulfonamide Formation: The final step involves the reaction of the brominated thiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring and sulfonamide group can participate in oxidation and reduction reactions, altering the compound’s properties.

Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Bromination: Bromine, N-bromosuccinimide (NBS)

Substitution: Nucleophiles such as amines, thiols

Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidized forms of the thiazole ring or sulfonamide group.

Reduction Products: Reduced forms of the thiazole ring or sulfonamide group.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides, including those similar to 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide, exhibit significant antiviral properties. Specifically, compounds within this class have been identified as inhibitors of the M2 proton channel of the Influenza A virus.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the sulfonamide moiety and the core heteroaromatic structure significantly influence antiviral efficacy. For instance, compounds with a 2,4-dimethyl-substituted thiazole core have demonstrated enhanced activity against both amantadine-sensitive and amantadine-resistant strains of H5N1 influenza virus. The most potent derivatives achieved effective concentration (EC50) values comparable to established antiviral drugs such as amantadine and oseltamivir phosphate .

Pharmacokinetics and Protein Interaction

Understanding the pharmacokinetic profile of 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is crucial for its therapeutic application. Studies utilizing multi-spectroscopic techniques have investigated its interaction with human serum albumin (HSA), revealing a moderate to strong binding affinity. The interaction primarily occurs through hydrophobic forces and hydrogen bonding, which may enhance the compound's bioavailability and therapeutic efficacy .

Potential Toxicity

While the compound exhibits promising pharmacological properties, potential hepatotoxicity has been noted in preliminary assessments. Moreover, interactions with cytochrome P450 enzymes could impact drug metabolism, necessitating further investigation into its safety profile .

Summary of Findings

The following table summarizes key findings related to the applications of 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide:

| Property | Details |

|---|---|

| Antiviral Activity | Effective against H5N1 influenza virus; EC50 values comparable to amantadine |

| Binding Affinity | Moderate to strong interaction with human serum albumin |

| Toxicity Concerns | Potential hepatotoxicity; interactions with cytochrome P450 enzymes |

| Pharmacological Insights | Strong hydrophobic interactions; potential for therapeutic use |

Case Studies

- Anti-influenza Activity : A study conducted on various benzenesulfonamide derivatives highlighted that those containing heteroaromatic cores showed superior activity against influenza viruses. The specific compound under discussion demonstrated an EC50 value significantly lower than many existing antiviral agents .

- Pharmacokinetic Analysis : Research into the binding dynamics between 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide and HSA provided insights into its distribution in the bloodstream and potential therapeutic implications .

Mécanisme D'action

The mechanism of action of 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Thiazole vs. Triazole Derivatives

- Target Compound : The 2,4-dimethylthiazole moiety may enhance lipophilicity and π-π stacking interactions due to its aromaticity and methyl substituents .

- Triazole Analogs: CAS 338794-54-0 (): Contains a 1,2,4-triazole ring with ethyl and phenoxyethyl thioether groups. Compound 3v (): Features a benzofuran-triazole hybrid system. The extended aromatic system (3,5-diphenylfuran) likely improves binding affinity but reduces solubility compared to the target compound’s simpler thiazole .

Thiadiazole and Benzimidazole Derivatives

- 4-Bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (): Replaces the thiazole with a thiadiazole ring, introducing a sulfanyl group that may enhance redox activity or metal coordination. The molecular weight (344.25 g/mol) is lower than the target compound’s estimated weight (~400 g/mol), suggesting differences in membrane permeability .

- 4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)-2-methylbenzenesulfonamide (): Incorporates a benzimidazolone core with methoxy and methyl groups.

Substituent Effects on Physicochemical Properties

*Estimated based on structural analogs.

Spectroscopic and Thermal Properties

- IR Spectroscopy : Sulfonamide analogs (e.g., compound 19 in ) exhibit characteristic SO₂ peaks at ~1384 cm⁻¹ (asymmetric stretch) and ~1174 cm⁻¹ (symmetric stretch). The target compound’s IR profile should mirror these features .

- Melting Points : Thiazole derivatives generally exhibit higher melting points than flexible triazole analogs. For example, compound 3v () is a solid at room temperature, while CAS 338794-54-0 () may have lower thermal stability .

Activité Biologique

4-Bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C12H14BrN3O2S

- Molecular Weight : 343.23 g/mol

The presence of a bromine atom and a thiazole moiety contributes to its unique pharmacological properties.

Research indicates that 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival.

1. Inhibition of Carbonic Anhydrase IX (CA IX)

One of the notable mechanisms is the selective inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. This inhibition leads to altered pH levels within the tumor microenvironment, which can hinder tumor growth and promote apoptosis in cancer cells.

2. Interaction with Human Serum Albumin (HSA)

Studies have shown that this compound interacts with human serum albumin (HSA), which is crucial for its pharmacokinetics. The binding affinity between the compound and HSA is moderate to strong, suggesting that it may have favorable distribution characteristics in vivo. The interaction involves hydrophobic interactions and hydrogen bonding .

Anticancer Activity

The compound has demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

| HCT-116 (Colon) | 10.0 | Inhibition of CA IX |

These results indicate that the compound's activity may be attributed to its ability to induce apoptosis and disrupt cell cycle progression in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide has shown promising antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 16 µg/mL | Bactericidal |

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In vivo studies using xenograft models demonstrated that treatment with 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis markers and reduced proliferation indices .

- Antimicrobial Efficacy : A study evaluating its antimicrobial properties found that the compound effectively inhibited biofilm formation by Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Q & A

Basic Question: What synthetic methodologies are optimized for preparing 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide and its analogs?

Answer:

The synthesis typically involves multi-step reactions, including condensation, nucleophilic substitution, and sulfonamide bond formation. For example:

- Thiazole ring formation : Reacting 2,4-dimethylthiazole precursors with brominated benzyl halides under reflux conditions in ethanol or acetonitrile (yields: 40–55%) .

- Sulfonamide coupling : Using 4-bromobenzenesulfonyl chloride with the thiazole-methylamine intermediate in the presence of triethylamine (TEA) as a base, followed by purification via column chromatography (Rf values: 0.43–0.78) .

Critical parameters : Reaction time (4–8 hours), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 amine:sulfonyl chloride) to minimize byproducts .

Basic Question: Which analytical techniques are most reliable for characterizing structural and purity aspects of this compound?

Answer:

- 1H/13C NMR : Assign peaks for the bromophenyl group (δ 7.6–7.8 ppm for aromatic protons) and thiazole-methyl protons (δ 2.4–2.6 ppm) .

- TLC monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress (Rf ≈ 0.7–0.8) .

- Melting point analysis : Reported ranges (e.g., 192–235°C) help confirm purity; decomposition points indicate thermal stability limitations .

Advanced Question: How do substituents on the thiazole or benzene rings influence biological activity and selectivity?

Answer:

- Thiazole modifications : Introducing electron-withdrawing groups (e.g., Cl, Br) at the 4-position enhances electrophilic interactions with target proteins, as seen in analogs with IC50 values <10 µM in cancer cell lines .

- Benzene ring substitutions : Bulkier groups (e.g., fluorophenyl) improve lipophilicity and blood-brain barrier penetration but may reduce aqueous solubility (logP increases by 0.5–1.0 units) .

- SAR studies : Compounds with a 4-bromo substituent show higher kinase inhibition compared to chloro analogs, likely due to enhanced halogen bonding .

Advanced Question: What strategies resolve contradictions in reported biological activity data across studies?

Answer:

- Assay standardization : Use consistent cell lines (e.g., HeLa vs. MCF-7) and control for purity (>95% by HPLC) to minimize variability .

- Solvent effects : DMSO concentration (>0.1% v/v) can artifactually inhibit enzymatic activity; validate with alternative solvents (e.g., PEG-400) .

- Metabolic stability testing : Address discrepancies in vivo by evaluating hepatic microsomal stability (e.g., t1/2 <30 min suggests rapid clearance) .

Advanced Question: How can computational methods predict the binding mode of this compound to therapeutic targets?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), highlighting hydrogen bonds between the sulfonamide group and Arg120/His90 residues .

- MD simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories; RMSD values <2.0 Å indicate robust binding .

- Pharmacophore mapping : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) for virtual screening of derivatives .

Advanced Question: What experimental designs optimize selectivity for cancer vs. non-cancer targets?

Answer:

- Off-target profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify selectivity windows (e.g., >10-fold selectivity for EGFR) .

- Proteomic profiling : Use SILAC-based mass spectrometry to detect unintended protein interactions in cell lysates .

- Isosteric replacements : Replace the bromine atom with CF3 to reduce off-target binding to serum albumin (Kd improves from 50 nM to 120 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.